![molecular formula C11H17NO2 B13219627 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 4-position and a propan-2-yloxy methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyaniline.
Alkylation: The 4-methoxyaniline undergoes alkylation with 3-chloropropan-2-ol in the presence of a base such as potassium carbonate. This step introduces the propan-2-yloxy methyl group at the 3-position of the aniline ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The methoxy and propan-2-yloxy methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 3-Methoxy-4-(propan-2-yloxy)aniline
- 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Comparison
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline is unique due to the specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methoxy-3-(propan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-7-9-6-10(12)4-5-11(9)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
WUMRLEAAVVUJRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(2S)-1-cyclopropyl-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13219583.png)
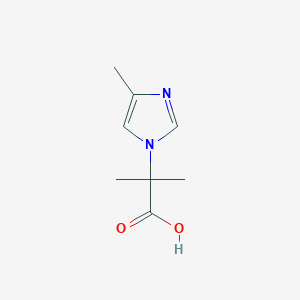
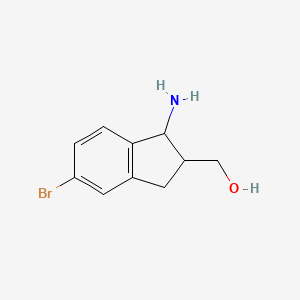
![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)
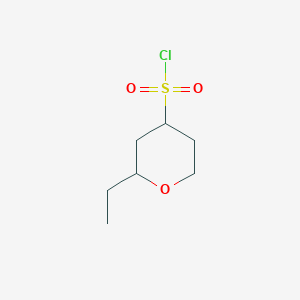
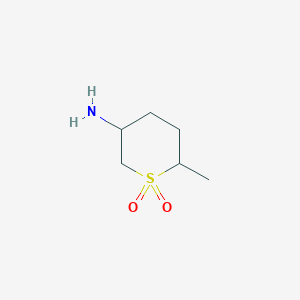
![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)

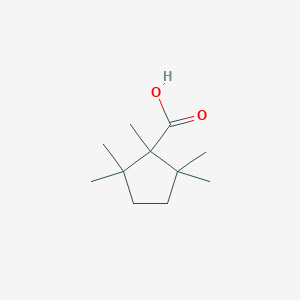
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonylchloride](/img/structure/B13219632.png)
